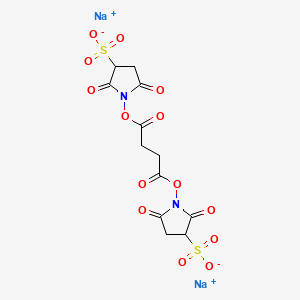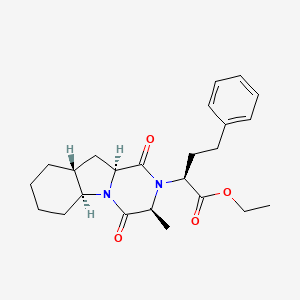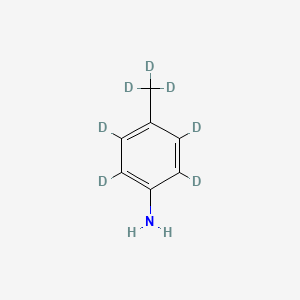
4-Toluidine-d7 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Toluidine-d7 (Major) is a stable isotope used for proteomics research . It has a molecular formula of C7H2D7N and a molecular weight of 114.2 .
Molecular Structure Analysis
The molecular structure of 4-Toluidine-d7 (Major) consists of seven carbon atoms, two hydrogen atoms, and one nitrogen atom . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
4-Toluidine-d7 (Major) is a neat product with a molecular weight of 114.2 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Photochemistry and Spectroscopy
Research on the photochemistry of p-toluidine (a positional isomer of 4-toluidine) reveals insights into its reactivity under light exposure. The study by Akai et al. (2005) investigated p-toluidine's photo-produced intermediates, highlighting the amino group's higher photoreactivity compared to its methyl group. This information is relevant for understanding the photochemical behavior of similar compounds, including 4-Toluidine-d7, in various research applications, such as studying reaction mechanisms or developing photo-responsive materials (Akai, Yoshida, Ohno, & Aida, 2005).
Clinical and Diagnostic Utility
Toluidine blue, closely related to 4-toluidine, has been extensively used for clinical and diagnostic purposes, particularly in identifying dysplasia and carcinoma in the oral cavity due to its high affinity for acidic tissue components rich in DNA and RNA. This review by Sridharan and Shankar (2012) could suggest potential biomedical research applications for 4-Toluidine-d7 in developing diagnostic stains or exploring its binding affinity with biological molecules (Sridharan & Shankar, 2012).
Material Science and Optoelectronics
The synthesis and characterization of novel organic semiconductor materials derived from p-toluidine derivatives highlight the potential of 4-Toluidine-d7 in material science research. For example, the study by Abd-Elmageed et al. (2020) on the synthesis of doped poly(para-nitroaniline-co-para-toluidine) thin films for optoelectronic devices showcases how derivatives of 4-toluidine can be utilized in developing new materials with specific optical and electronic properties (Abd-Elmageed et al., 2020).
Analytical Chemistry Applications
In analytical chemistry, the specific properties of 4-toluidine and its derivatives, including deuterated forms, can be applied in the synthesis of dyes, pharmaceuticals, and agrochemicals, as well as in environmental monitoring and remediation efforts. For instance, the use of toluidine blue in staining techniques for oral precancer and cancer diagnosis suggests potential research applications of 4-Toluidine-d7 in developing analytical methods or probes for biological and chemical analysis (Kasthuri, Babu, Masthan, & Sankari, 2015).
Environmental Science
Research on the degradation of o-toluidine by the photo-Fenton process, as studied by Masomboon et al. (2010), highlights environmental applications, potentially guiding the use of 4-Toluidine-d7 in studies related to the degradation of aromatic amines in the environment or the development of remediation technologies (Masomboon, Chen, Anotai, & Lu, 2010).
Mechanism of Action
Target of Action
4-Toluidine-d7 (Major) is a stable isotope used for proteomics research . The primary targets of this compound are proteins, as it is used to track the transformation and reaction processes of organic compounds .
Mode of Action
It can be incorporated into proteins or other organic compounds, allowing researchers to track the transformation and reaction processes of these compounds .
Biochemical Pathways
As a stable isotope used in proteomics research, it can be involved in a variety of biochemical pathways depending on the proteins or organic compounds it is incorporated into .
Pharmacokinetics
The lipophilicity of a compound, measured by the logd74 value, significantly affects various aspects of drug behavior, including solubility, permeability, metabolism, distribution, protein binding, and toxicity . Therefore, the lipophilicity of 4-Toluidine-d7 (Major) could potentially influence its ADME properties and bioavailability.
Result of Action
As a stable isotope used in proteomics research, it allows researchers to track the transformation and reaction processes of proteins or other organic compounds, providing valuable insights into their function and interaction with other molecules .
Safety and Hazards
Toluidine, a related compound, can cause irritation to the eyes and skin, dermatitis, hematuria (blood in the urine), methemoglobinemia, cyanosis, nausea, vomiting, low blood pressure, convulsions, anemia, lassitude (weakness, exhaustion), and is a potential occupational carcinogen . Safety data sheets recommend avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMPPFPUUCRFN-AAYPNNLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858491 |
Source


|
| Record name | 4-(~2~H_3_)Methyl(~2~H_4_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68693-08-3 |
Source


|
| Record name | 4-(~2~H_3_)Methyl(~2~H_4_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



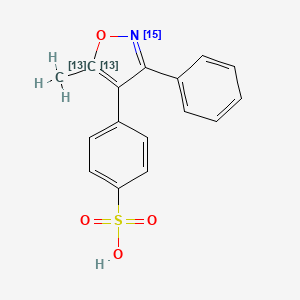

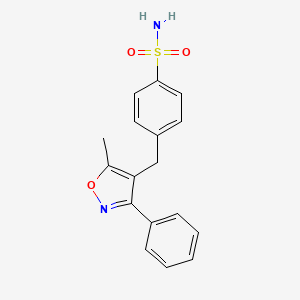
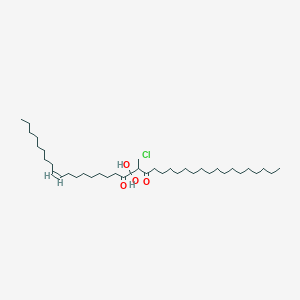


![[2-Acetyloxy-3-[[3-amino-5-[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]amino]propyl] acetate](/img/structure/B588105.png)
